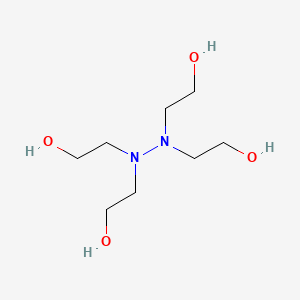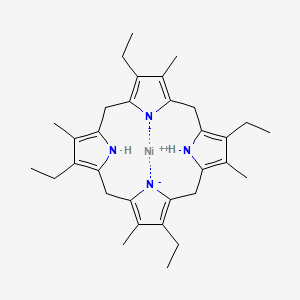
2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C9H7F3NO3 It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and it contains both methoxy and trifluoromethoxy substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
Oximation Reaction: The aldehyde group of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Isolation and Purification: The resulting oxime is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitrile or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde derivatives.
科学的研究の応用
2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and proteins.
類似化合物との比較
Similar Compounds
2-Methoxy-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with a hydroxy group instead of methoxy.
2-Methoxy-5-(trifluoromethoxy)aniline: Similar structure but with an amino group instead of aldehyde.
Uniqueness
2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
(NZ)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8-3-2-7(16-9(10,11)12)4-6(8)5-13-14/h2-5,14H,1H3/b13-5- |
InChIキー |
JUUIIBQGDYBQIC-ACAGNQJTSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)/C=N\O |
正規SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


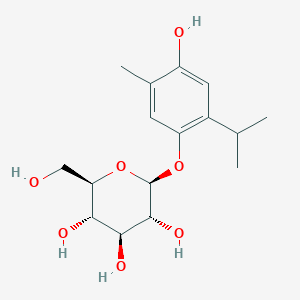
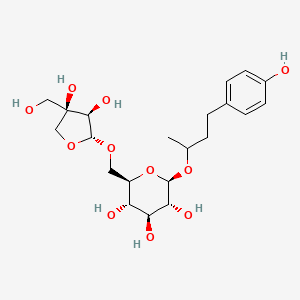
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
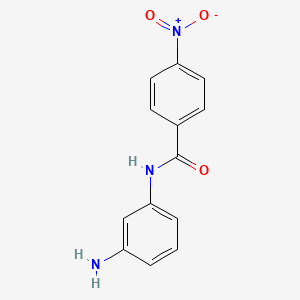

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
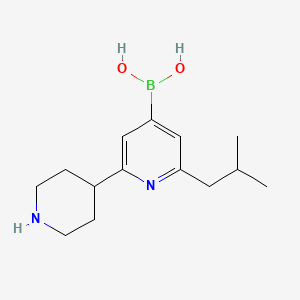
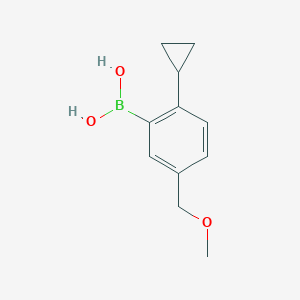
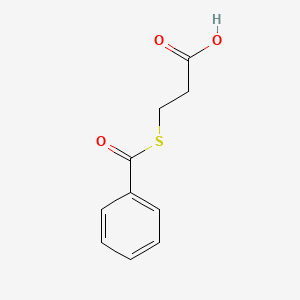
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
